[3H]sumatriptan
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Overview
Description
[3H]sumatriptan is a radiolabeled form of sumatriptan, a selective serotonin receptor agonist commonly used in the treatment of migraines and cluster headaches. The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s distribution and interaction within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sumatriptan involves several key steps:
Nitro Reduction Reaction: A compound is reduced under the action of a palladium on carbon and ammonium formate or formic acid system to obtain an intermediate.
Bromination Reaction: The intermediate undergoes bromination with N-bromosuccinimide.
Acylation Reaction: The brominated compound is acylated using an acylating agent.
Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.
Intramolecular Coupling Reaction: Catalytic cyclization using zerovalent palladium forms an indole ring, followed by the removal of a protection group in a basic system to yield sumatriptan.
Industrial Production Methods
Industrial production of sumatriptan succinate involves:
Reaction of 4-chlorobutyraldehyde with sodium pyrosulfite: to form sodium 4-chlorobutane-1,1-disulfonate.
Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide with 4-chlorobutane-1,1-disulfonate: in the presence of an acid catalyst, followed by neutralization and extraction to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.
Phase transfer catalysis: to react the product with dimethylamine, followed by extraction, decolorization, and refining to obtain sumatriptan.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sumatriptan can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions are involved in the initial synthesis steps.
Substitution: Bromination and acylation are key substitution reactions in the synthesis.
Common Reagents and Conditions
Palladium on carbon: Used in reduction reactions.
N-bromosuccinimide: Used for bromination.
Acylating agents: Used in acylation reactions.
Dimethylamine: Used in phase transfer catalysis.
Major Products
Sumatriptan: The primary product.
Sumatriptan succinate: The industrially produced form for pharmaceutical use.
Scientific Research Applications
[3H]sumatriptan is extensively used in scientific research to study:
Receptor Binding: Autoradiographic studies to visualize binding sites in the brain.
Pharmacokinetics: Tracking the distribution and metabolism of sumatriptan in biological systems.
Migraine Research: Understanding the efficacy and safety of sumatriptan in treating migraines.
Mechanism of Action
Sumatriptan exerts its effects by:
Narrowing blood vessels in the brain: This helps alleviate migraine symptoms.
Stopping pain signals: It blocks the transmission of pain signals to the brain.
Blocking the release of certain natural substances: This reduces pain, nausea, and other migraine symptoms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sumatriptan is unique due to its:
Properties
Molecular Formula |
C14H21N3O2S |
---|---|
Molecular Weight |
307.45 g/mol |
IUPAC Name |
1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2T3,3T3 |
InChI Key |
KQKPFRSPSRPDEB-KERYDJPLSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([3H])([3H])[3H] |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origin of Product |
United States |
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